molecular formula C10H11NO2 B12619297 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid

Cat. No.: B12619297
M. Wt: 177.20 g/mol
InChI Key: MOVSPLVTBCHSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is an organic compound featuring a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid typically involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base. The resultant intermediate undergoes hydrolysis and decarboxylation to yield the desired product . Another method involves the reaction of a 6-methyl-nicotinic acid ester with (4-methylthio-phenyl)-acetonitrile, followed by acid hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The processes often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropanecarboxylic acid moiety linked to a methyl-substituted pyridine ring. Its molecular formula is C10H11NO2C_{10}H_{11}NO_2 with a molecular weight of approximately 177.2 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C10H11NO2C_{10}H_{11}NO_2
  • Molecular Weight : 177.20 g/mol
  • IUPAC Name : this compound
PropertyValue
CAS Number[Not Available]
Melting Point[Not Available]
Solubility[Not Available]

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The presence of the pyridine ring may enhance its binding affinity to various targets due to the electron-rich nature of the nitrogen atom in the ring, facilitating interactions through hydrogen bonding or π-π stacking.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, which could be attributed to its ability to interfere with cell cycle progression and promote cell death.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
  • Anti-inflammatory Research : In a study focused on the anti-inflammatory effects of pyridine-based compounds, it was found that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages.
  • Anticancer Activity : A research article in Cancer Letters reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study highlighted its potential as a lead compound for further development in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
1-(6-Methyl-pyridin-3-YL)-carboxylic acidC10H11NO2ModerateYesYes
Pyridine derivative AC9H10N2OHighModerateModerate
Pyridine derivative BC11H13NLowYesHigh

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-7-2-3-8(6-11-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

MOVSPLVTBCHSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.